![molecular formula C27H22FN3O2S B2509610 2-((2-fluorobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034373-50-5](/img/structure/B2509610.png)
2-((2-fluorobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((2-fluorobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C27H22FN3O2S and its molecular weight is 471.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((2-fluorobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one belongs to a class of fused pyrimidinone derivatives known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by case studies and relevant data.
Antimicrobial Activity
Recent studies have shown that pyrimidinone derivatives exhibit significant antimicrobial properties. For instance, a related series of compounds demonstrated good activity against Gram-positive bacteria and yeast, while being inactive against Gram-negative strains. The structure-activity relationship (SAR) indicates that specific substitutions enhance antimicrobial efficacy, with certain groups contributing to improved potency against pathogens like M. tuberculosis .
Anticancer Properties
Compounds similar to This compound have shown promising anticancer activities. In vitro studies indicated that these derivatives can effectively inhibit cancer cell proliferation. For example, one study reported a representative molecule from this class exhibiting an IC50 value of 4.9 μM against HepG2 liver cancer cells without significant cytotoxicity . Such findings suggest that modifications to the pyrimidinone core can lead to compounds with selective anticancer effects.
Anti-inflammatory Effects
Anti-inflammatory activities have also been noted in studies involving pyrimidinone derivatives. These compounds may interact with specific inflammatory pathways, potentially modulating immune responses. The inhibition of certain enzymes involved in inflammation has been documented, highlighting their therapeutic potential in treating inflammatory diseases .
Study 1: Antimicrobial Efficacy
In a recent investigation into the antimicrobial properties of fused pyrimidinones, it was found that derivatives with a trifluoromethyl group at the 6-position exhibited enhanced activity against Staphylococcus aureus. The compound's Minimum Inhibitory Concentration (MIC) was determined to be 4.9 μM, showcasing its potential as a lead compound for further development .
Study 2: Anticancer Activity Against HepG2 Cells
A detailed analysis of the anticancer effects of pyrimidinone derivatives revealed that the compound exhibited significant cytotoxicity against HepG2 cells, with an IC50 greater than 100 μM indicating low toxicity at therapeutic concentrations. This study underscores the importance of structural modifications in enhancing selective anticancer properties while minimizing adverse effects .
Study 3: Anti-inflammatory Mechanisms
Research has indicated that certain pyrimidinone derivatives can inhibit pro-inflammatory cytokines in vitro. One specific study highlighted the compound's ability to reduce TNF-alpha levels in macrophage cultures, suggesting potential applications in treating chronic inflammatory conditions .
Data Table: Biological Activities of Pyrimidinone Derivatives
科学研究应用
Anticancer Properties
Research indicates that compounds similar to 2-((2-fluorobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one exhibit significant anticancer activity. For instance, studies have shown that pyrrolopyrimidine derivatives can inhibit key enzymes involved in cancer cell proliferation and survival, such as aldehyde dehydrogenase (ALDH) . A derivative with a similar structure demonstrated an IC50 value of 161 nM against ALDH1A1 in ovarian cancer cell lines, suggesting that modifications to the pyrrolopyrimidine scaffold could enhance potency against various cancer types .
Antimicrobial Activity
Compounds within the pyrrolopyrimidine class have also been evaluated for their antimicrobial properties. The presence of specific substituents on the pyrimidine ring influences the compound's interaction with microbial targets, potentially leading to novel antimicrobial agents. Studies are ongoing to assess the efficacy of these compounds against resistant strains of bacteria and fungi.
Case Study 1: Targeting Cancer Metabolism
A study focused on a related compound demonstrated its ability to selectively inhibit ALDH isoforms in ovarian cancer cells. This inhibition led to increased sensitivity to chemotherapeutics, highlighting the potential for using pyrrolopyrimidine derivatives as adjuvant therapies in cancer treatment .
Case Study 2: Structure-Activity Relationship (SAR) Analysis
Research involving SAR analysis has shown that modifications on the benzyl and thioether groups significantly affect the biological activity of pyrrolopyrimidine derivatives. By systematically varying these substituents, researchers were able to identify more potent analogs with improved selectivity for cancer cell lines .
Summary of Findings
The compound this compound represents a promising scaffold for drug development due to its diverse biological activities and potential applications in oncology and infectious disease treatment. Ongoing research continues to explore its mechanisms of action and optimize its pharmacological properties.
Data Table: Comparison of Biological Activities
Compound Name | IC50 (nM) | Target Enzyme | Activity Type |
---|---|---|---|
Compound A | 161 | ALDH1A1 | Anticancer |
Compound B | TBD | TBD | Antimicrobial |
Compound C | TBD | TBD | Other Therapeutic Use |
This table summarizes preliminary data on the biological activities associated with compounds related to the target compound, emphasizing their potential therapeutic uses.
属性
IUPAC Name |
2-[(2-fluorophenyl)methylsulfanyl]-3-[(4-methoxyphenyl)methyl]-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22FN3O2S/c1-33-21-13-11-18(12-14-21)16-31-26(32)25-24(22(15-29-25)19-7-3-2-4-8-19)30-27(31)34-17-20-9-5-6-10-23(20)28/h2-15,29H,16-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCGLGUGNSQQQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。